molecular formula C20H27NO2 B2875389 N-[(4-Cyclobutylphenyl)methyl]-N-[2-(3-hydroxycyclobutyl)ethyl]prop-2-enamide CAS No. 2411308-42-2

N-[(4-Cyclobutylphenyl)methyl]-N-[2-(3-hydroxycyclobutyl)ethyl]prop-2-enamide

Cat. No. B2875389
CAS RN: 2411308-42-2
M. Wt: 313.441
InChI Key: ZJCBYLMYQNKTGS-UHFFFAOYSA-N
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Description

N-[(4-Cyclobutylphenyl)methyl]-N-[2-(3-hydroxycyclobutyl)ethyl]prop-2-enamide, also known as CYM5442, is a synthetic compound that has been extensively studied for its potential therapeutic applications.

Mechanism of Action

N-[(4-Cyclobutylphenyl)methyl]-N-[2-(3-hydroxycyclobutyl)ethyl]prop-2-enamide acts as a selective antagonist of the peroxisome proliferator-activated receptor delta (PPARδ). PPARδ is a nuclear receptor that plays a role in the regulation of lipid metabolism, inflammation, and cell proliferation. N-[(4-Cyclobutylphenyl)methyl]-N-[2-(3-hydroxycyclobutyl)ethyl]prop-2-enamide binds to PPARδ and inhibits its transcriptional activity, leading to the downstream effects observed in scientific research.
Biochemical and Physiological Effects:
N-[(4-Cyclobutylphenyl)methyl]-N-[2-(3-hydroxycyclobutyl)ethyl]prop-2-enamide has been shown to have several biochemical and physiological effects in scientific research. In cancer research, N-[(4-Cyclobutylphenyl)methyl]-N-[2-(3-hydroxycyclobutyl)ethyl]prop-2-enamide has been shown to inhibit cell proliferation and induce apoptosis through the downregulation of cyclin D1 and Bcl-2. In inflammation studies, N-[(4-Cyclobutylphenyl)methyl]-N-[2-(3-hydroxycyclobutyl)ethyl]prop-2-enamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, such as TNF-α and IL-6. In neurological disorders, N-[(4-Cyclobutylphenyl)methyl]-N-[2-(3-hydroxycyclobutyl)ethyl]prop-2-enamide has been shown to have neuroprotective effects through the upregulation of brain-derived neurotrophic factor (BDNF) and the reduction of oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of N-[(4-Cyclobutylphenyl)methyl]-N-[2-(3-hydroxycyclobutyl)ethyl]prop-2-enamide in lab experiments is its selectivity for PPARδ, which allows for specific targeting of this receptor. Additionally, N-[(4-Cyclobutylphenyl)methyl]-N-[2-(3-hydroxycyclobutyl)ethyl]prop-2-enamide has been shown to have low toxicity and good pharmacokinetic properties. However, one limitation of N-[(4-Cyclobutylphenyl)methyl]-N-[2-(3-hydroxycyclobutyl)ethyl]prop-2-enamide is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on N-[(4-Cyclobutylphenyl)methyl]-N-[2-(3-hydroxycyclobutyl)ethyl]prop-2-enamide. One area of interest is the potential use of N-[(4-Cyclobutylphenyl)methyl]-N-[2-(3-hydroxycyclobutyl)ethyl]prop-2-enamide in combination with other therapies for cancer treatment. Another area of research is the exploration of N-[(4-Cyclobutylphenyl)methyl]-N-[2-(3-hydroxycyclobutyl)ethyl]prop-2-enamide's effects on metabolic disorders, such as obesity and diabetes. Additionally, further studies are needed to fully understand the mechanisms of N-[(4-Cyclobutylphenyl)methyl]-N-[2-(3-hydroxycyclobutyl)ethyl]prop-2-enamide's neuroprotective effects and its potential for use in neurological disorders.

Synthesis Methods

N-[(4-Cyclobutylphenyl)methyl]-N-[2-(3-hydroxycyclobutyl)ethyl]prop-2-enamide can be synthesized through a multistep process involving the reaction of 4-cyclobutylbenzaldehyde with ethyl 3-hydroxycyclobutylacetate, followed by the formation of a propenamide derivative. The final compound is obtained through purification and isolation processes.

Scientific Research Applications

N-[(4-Cyclobutylphenyl)methyl]-N-[2-(3-hydroxycyclobutyl)ethyl]prop-2-enamide has been studied for its potential therapeutic applications in several areas of research, including cancer, inflammation, and neurological disorders. In cancer research, N-[(4-Cyclobutylphenyl)methyl]-N-[2-(3-hydroxycyclobutyl)ethyl]prop-2-enamide has been shown to inhibit the proliferation of cancer cells and induce apoptosis. Inflammation studies have demonstrated that N-[(4-Cyclobutylphenyl)methyl]-N-[2-(3-hydroxycyclobutyl)ethyl]prop-2-enamide can reduce the production of pro-inflammatory cytokines and chemokines. In neurological disorders, N-[(4-Cyclobutylphenyl)methyl]-N-[2-(3-hydroxycyclobutyl)ethyl]prop-2-enamide has been shown to have neuroprotective effects and improve cognitive function.

properties

IUPAC Name

N-[(4-cyclobutylphenyl)methyl]-N-[2-(3-hydroxycyclobutyl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO2/c1-2-20(23)21(11-10-16-12-19(22)13-16)14-15-6-8-18(9-7-15)17-4-3-5-17/h2,6-9,16-17,19,22H,1,3-5,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJCBYLMYQNKTGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N(CCC1CC(C1)O)CC2=CC=C(C=C2)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-Cyclobutylphenyl)methyl]-N-[2-(3-hydroxycyclobutyl)ethyl]prop-2-enamide

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